N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
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Overview
Description
N~3~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is a complex organic compound that features a combination of nicotinamide and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The final step involves coupling the oxadiazole derivative with nicotinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~3~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~3~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE involves its interaction with molecular targets and pathways within biological systems. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nicotinamide part of the molecule may also contribute to its biological effects by interacting with cellular components and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and nicotinamide-based molecules. Examples are:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
Uniqueness
N~3~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is unique due to its specific combination of the oxadiazole and nicotinamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13ClN4O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClN4O2/c21-16-7-3-14(4-8-16)20-24-18(25-27-20)13-5-9-17(10-6-13)23-19(26)15-2-1-11-22-12-15/h1-12H,(H,23,26) |
InChI Key |
STPGJJDWONXXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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